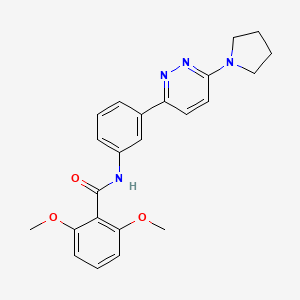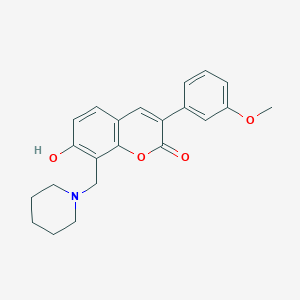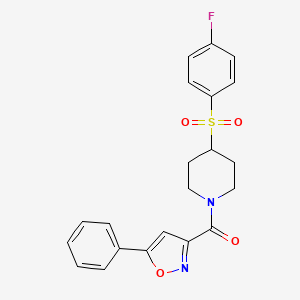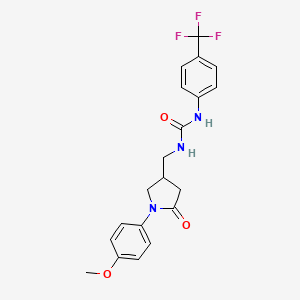
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It might also include yield percentages and reaction conditions.Molecular Structure Analysis
This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, its acidity or basicity (pKa), etc.科学的研究の応用
Synthesis and Biological Evaluation
Compounds structurally related to the one have been synthesized and evaluated for their biological activities. For instance, derivatives have been synthesized and tested for their enzyme inhibition capabilities, including urease, β-glucuronidase, and phosphodiesterase enzymes, showing varying degrees of inhibition. Additionally, some derivatives demonstrated in vitro anticancer activities, indicating their potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Stereochemical Aspects in Drug Development
Stereochemical synthesis of active metabolites of potent kinase inhibitors has been described, emphasizing the importance of stereochemistry in the biological activity of pharmaceutical compounds. This includes the synthesis and stereochemical determination of active metabolites, underlining the critical role of stereochemistry in the efficacy of drug compounds (Chen et al., 2010).
Structural Analysis and Crystallography
Research into the crystal structure of related phenylurea herbicides provides insights into their molecular interactions and structural features, which can be crucial for understanding their mechanism of action and for designing more efficient derivatives (Kang, Kim, Kwon, & Kim, 2015).
Anticancer Agents Development
The design, synthesis, and biological evaluation of diaryl urea derivatives as new anticancer agents have been explored. These compounds have shown significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Feng et al., 2020).
Role in Neuropharmacology
Compounds within this class have also been investigated for their roles in neuropharmacology, particularly in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders and related conditions (Piccoli et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, its handling and storage conditions, and precautions to be taken while working with it.
将来の方向性
This could involve potential applications of the compound, further reactions or derivatives that could be explored, etc.
Please consult with a chemistry professional or refer to specific chemistry databases or literature for detailed information. It’s important to note that working with chemicals should always be done following the appropriate safety measures.
特性
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)26-12-13(10-18(26)27)11-24-19(28)25-15-4-2-14(3-5-15)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWETXKJTYJDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2458155.png)
![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)
![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)
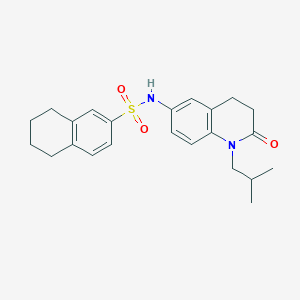
![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)
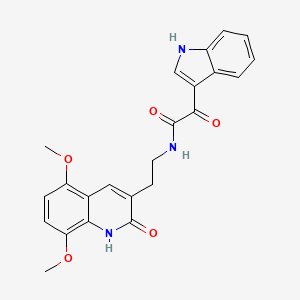
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)
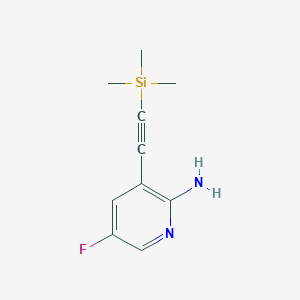
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
